molecular formula C13H12BrNO B13175834 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde

3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13175834
M. Wt: 278.14 g/mol
InChI Key: VVDUTSFAYVPFNZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a bromophenyl group and an ethyl group attached to the pyrrole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid

    Reduction: 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrrole core, combined with the bromophenyl and ethyl substituents, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-(4-bromophenyl)-1-ethylpyrrole-2-carbaldehyde

InChI

InChI=1S/C13H12BrNO/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(14)6-4-10/h3-9H,2H2,1H3

InChI Key

VVDUTSFAYVPFNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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